molecular formula C27H25BrN4O3S B11074869 N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide

N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide

Cat. No.: B11074869
M. Wt: 565.5 g/mol
InChI Key: CHQARMVXHUCGMX-UHFFFAOYSA-N
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Description

N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a dimethylphenylamino group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H25BrN4O3S

Molecular Weight

565.5 g/mol

IUPAC Name

N-[3-benzyl-5-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-bromobenzamide

InChI

InChI=1S/C27H25BrN4O3S/c1-17-8-13-22(18(2)14-17)29-24(33)15-23-26(35)31(16-19-6-4-3-5-7-19)27(36)32(23)30-25(34)20-9-11-21(28)12-10-20/h3-14,23H,15-16H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

CHQARMVXHUCGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4)C

Origin of Product

United States

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